N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound has a molecular formula of C21H25N5O3 and a molecular weight of 395.45 . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-allyl-3-butylxanthine with 4-aminobenzyl acetate under specific conditions to yield the desired product . The reaction typically requires a solvent such as benzene or petroleum ether, and the product is often recrystallized to achieve purity .
Analyse Chemischer Reaktionen
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is widely used in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a biochemical tool to study enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK), by binding to the active site and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)xanthine: Another xanthine derivative with similar biological activities.
3-Cyclopropylmethylxanthine: A xanthine derivative with modifications at the N-3 position, leading to different biological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide.
Eigenschaften
Molekularformel |
C21H25N5O3 |
---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O3/c1-4-6-12-26-19-17(20(28)25-21(26)29)23-18(24-19)16(7-5-2)14-8-10-15(11-9-14)22-13(3)27/h5,8-11,16H,2,4,6-7,12H2,1,3H3,(H,22,27)(H,23,24)(H,25,28,29) |
InChI-Schlüssel |
VOEXCHPTLZWURG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C(=O)NC1=O)NC(=N2)C(CC=C)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.